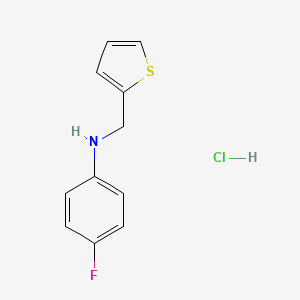

4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride

Beschreibung

4-Fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride is a fluorinated aromatic amine derivative characterized by a fluorine substituent on the aniline ring and a thiophen-2-ylmethyl group attached to the nitrogen. This compound is commercially available (Catalog #sc-352389, Santa Cruz Biotechnology) in 1 g and 5 g quantities, with a purity confirmed via Certificate of Analysis (COA) upon request .

Eigenschaften

IUPAC Name |

4-fluoro-N-(thiophen-2-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS.ClH/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;/h1-7,13H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEDZDNJYVMSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-02-1 | |

| Record name | 2-Thiophenemethanamine, N-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Buchwald-Hartwig Amination Approach

A prominent and effective method for preparing 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride is the Buchwald-Hartwig amination, which facilitates the formation of C-N bonds between aryl halides and amines.

- Reactants: 4-fluoroaniline or its halogenated precursor and thiophen-2-ylmethylamine or a related benzyl-amine derivative.

- Catalysts: Palladium acetate (Pd(OAc)2) combined with XPhos ligand.

- Base: Cesium carbonate (Cs2CO3).

- Solvent: Dioxane.

- Conditions: The reaction mixture is purged with inert gas (argon or nitrogen) to maintain anhydrous conditions and heated to approximately 120°C in a sealed pressure tube for 24 hours.

- Outcome: The reaction yields the desired fluorinated aniline coupled with the thiophene methyl group.

This method has been reported to produce high yields with good selectivity, although isomerization of cis- to trans- forms may occur when starting from pure isomers in related compounds.

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.

- Purification: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or chromatographic techniques.

- Salt Formation: The free base is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity.

Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| Solvent | Dioxane or tetrahydrofuran (THF) |

| Temperature Range | 90°C to 120°C |

| Catalyst | Pd(OAc)2 with XPhos ligand |

| Base | Cs2CO3 |

| Reaction Time | 24 hours |

| Atmosphere | Inert gas (argon or nitrogen) |

| Monitoring | Thin-layer chromatography (TLC) |

Research Findings and Notes

- The Buchwald-Hartwig amination is a robust and widely used method for synthesizing arylamines with heterocyclic substituents such as thiophenes.

- Purging the reaction mixture with inert gas before and during the reaction is critical to prevent oxidation and moisture interference.

- The reaction conditions (temperature, catalyst loading, base equivalents) can be optimized to maximize yield and minimize side reactions.

- Isomerization of intermediates may occur in related thiophene-containing compounds, which requires careful control when stereochemistry is critical.

- The hydrochloride salt form is preferred for handling and storage due to improved stability at room temperature.

Summary Table of Preparation Method

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Amine coupling | Buchwald-Hartwig amination of 4-fluoroaniline derivative | Pd(OAc)2, XPhos, Cs2CO3, dioxane, 120°C, 24 h | Formation of 4-fluoro-N-(thiophen-2-ylmethyl)aniline |

| 2. Monitoring | TLC to assess reaction completion | TLC plates, appropriate solvent system | Confirmation of product formation |

| 3. Salt formation | Treatment with HCl to form hydrochloride salt | HCl gas or aqueous HCl | Stable hydrochloride salt |

| 4. Purification | Filtration, recrystallization or chromatography | Suitable solvents (e.g., ethyl acetate) | Pure product obtained |

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom and the thiophene ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])

- Molecular Formula : C₆H₅Cl₂FN

- Synthesis : Prepared via acid hydrolysis of 4-fluoroarylnitrone with thionyl chloride in THF, yielding 38.5% .

- Key Differences: Lacks the thiophen-2-ylmethyl group, replacing it with a chlorine atom.

4-Methyl-N-(thiophen-2-ylmethyl)aniline

- Molecular Formula : C₁₂H₁₃NS

- Purity : 95% .

- Key Differences: Substitutes fluorine with a methyl group on the aniline ring.

3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline

- Molecular Formula : C₁₇H₁₀Cl₂N₂O₃S

- Crystal Data: Monoclinic (P21/c space group), with β = 105.284°, V = 1708.47 ų .

- Key Differences: Incorporates a nitro group on the thiophene ring and a chlorophenoxy substituent.

4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline

- Molecular Formula : C₉H₆F₄N

- Synthesis : 93% yield via condensation of 4-fluoroaniline with 1,1,1-trifluoroacetone .

- Key Differences : Replaces the thiophen-2-ylmethyl group with a trifluoropropan-2-ylidene moiety. The trifluoromethyl groups significantly increase lipophilicity, which may improve blood-brain barrier penetration.

Functional Implications

- Thiophene vs. Phenyl Moieties : The thiophen-2-ylmethyl group in the target compound enables sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) absent in purely phenyl-based analogs like 2-chloro-4-fluoroaniline HCl .

- Fluorine vs. Chlorine/Methyl : Fluorine’s electronegativity and small atomic radius improve metabolic stability compared to chlorine or methyl groups, which may increase steric hindrance or susceptibility to enzymatic degradation .

- Trifluoromethyl groups () drastically alter logP values, influencing pharmacokinetics .

Biologische Aktivität

4-Fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride is an organic compound with the molecular formula C₁₁H₁₁ClFNS. It is characterized by a fluorinated aromatic ring linked to a thiophene group through a methylene bridge. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

The synthesis of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride typically involves multi-step synthetic pathways, including reactions such as amination and coupling processes. Common solvents for these reactions include dioxane and tetrahydrofuran, with temperatures maintained between 90 to 120 degrees Celsius. Techniques like thin-layer chromatography (TLC) are employed to monitor reaction progress.

Key Structural Data

The structural representation of the compound indicates the presence of both fluorine and sulfur, which significantly influence its reactivity and biological activity. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride is thought to involve interactions with specific biological targets, such as ion channels or receptors. Preliminary studies suggest that compounds with similar structures may interact with TRPV4 channels, affecting cellular responses to stimuli like temperature or pH changes. However, quantitative data regarding its efficacy against biological targets remains under investigation.

Biological Activity and Research Findings

Research on the biological activity of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride has revealed several promising avenues:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with analogous structures have shown significant activity at micromolar concentrations against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

- Antiviral Potential : The compound's structure suggests potential antiviral properties, similar to other thiophene derivatives that have shown efficacy against viruses like human cytomegalovirus .

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that related thiophene derivatives exhibited significant cytotoxicity against multiple tumor cell lines, indicating that 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride may also possess similar properties .

- Receptor Interaction Studies : Investigations into the interaction of this compound with TRPV4 channels have suggested a modulation effect on calcium ion influx in response to thermal stimuli, which could be relevant for pain management therapies.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-fluoroaniline with 2-(chloromethyl)thiophene in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield the target compound. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aniline to alkylating agent) and reaction temperature (40–60°C) improves yields . Purification via recrystallization in ethanol or methanol enhances purity. Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the substitution pattern (e.g., fluorine at the 4-position, thiophene-methyl linkage). F NMR detects fluorine environments .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing motifs. Mercury software visualizes intermolecular interactions (e.g., hydrogen bonding between NH and Cl) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (CHFNS·HCl: calc. 260.06 g/mol) .

Q. What safety precautions are recommended given limited toxicological data?

- Methodological Answer : Assume acute toxicity due to structural analogs (e.g., thiophene-containing compounds). Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 4°C. Conduct toxicity assays (e.g., zebrafish embryo toxicity) for preliminary hazard assessment .

Advanced Research Questions

Q. How do electronic effects influence substitution kinetics in palladium complexes derived from this compound?

- Methodological Answer : The electron-withdrawing fluorine group increases electrophilicity at the Pd center, accelerating ligand substitution. Study kinetics via stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions. For example, monitor chloride displacement by thiourea nucleophiles at varying temperatures (25–45°C) to calculate activation parameters (ΔH‡, ΔS‡) .

Q. What challenges arise in resolving crystallographic disorder in its hydrochloride salt?

- Methodological Answer : Disorder in the thiophene ring or counterion can complicate refinement. Use SHELXL’s PART instruction to model partial occupancy. Validate with residual density maps and Hirshfeld surface analysis (Mercury). High-resolution data (d ≤ 0.8 Å) and twinning detection (e.g., R > 0.3) improve accuracy .

Q. How can contradictory yield data in analogous syntheses be reconciled?

- Methodological Answer : Contradictions arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Pd vs. Cu). Systematically vary parameters using Design of Experiments (DoE). For example, compare yields under inert (N) vs. aerobic conditions, and analyze by ANOVA to identify significant factors .

Q. What mechanistic insights explain its role in Buchwald-Hartwig coupling?

- Methodological Answer : As a substrate, the compound’s NH group participates in oxidative addition with Pd(0). Monitor intermediates via in situ IR or H NMR. Compare turnover frequencies (TOF) with/without electron-withdrawing groups (e.g., 4-F vs. 4-OMe) to correlate electronic effects with catalytic efficiency .

Q. How does the compound’s solubility profile affect its application in aqueous-phase reactions?

- Methodological Answer : The hydrochloride salt enhances water solubility via ionic interactions. Measure solubility in buffered solutions (pH 1–12) using UV-Vis calibration curves. For hydrophobic reactions (e.g., Suzuki coupling), use phase-transfer catalysts (e.g., TBAB) or mixed solvents (HO/THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.